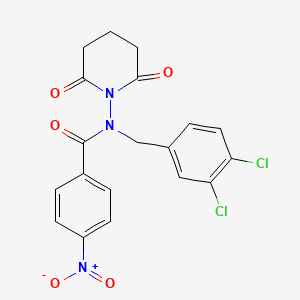
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides worldwide. Isoproturon is a member of the thiourea family of herbicides, which are known for their selective activity against broadleaf weeds.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves inhibition of photosynthesis in the target weeds. Specifically, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea inhibits the photosystem II complex in the chloroplasts of the target plants, which leads to a disruption of the electron transport chain and a reduction in ATP production. This ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a number of biochemical and physiological effects on both target and non-target organisms. In target plants, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the synthesis of chlorophyll and other photosynthetic pigments. This leads to a reduction in photosynthetic activity and a decrease in plant growth.
実験室実験の利点と制限
Isoproturon has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use. Isoproturon is highly toxic and must be handled with care. It also has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.
将来の方向性
There are several areas of future research that could be pursued with respect to N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic. Another area of research is the study of the long-term effects of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea on the environment and non-target organisms. Finally, there is a need for more research on the potential risks associated with the use of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea in agriculture, particularly with respect to its impact on human health.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chloroaniline with isopropyl isocyanate and potassium thiocyanate. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis method of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is well-established and has been optimized over the years to improve the yield and purity of the product.
科学的研究の応用
Isoproturon has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and black nightshade. Isoproturon has also been used in combination with other herbicides to enhance its effectiveness.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-7(2)10-16-17-12(19-10)15-11(18)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKPZDUTMRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)
![2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4986882.png)
![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B4986896.png)
![3-allyl-5-{3-[2-(2,4-dichlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986904.png)
![1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4986906.png)
![1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4986914.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4986920.png)
![[5-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4986922.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4986930.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-methylglycinamide](/img/structure/B4986937.png)
